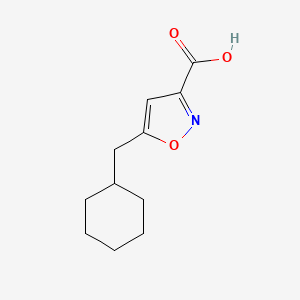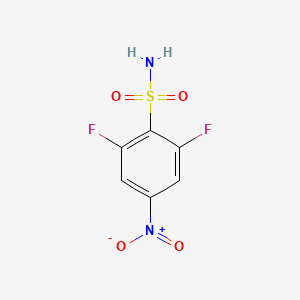
(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol is an organic compound featuring a fluorinated pyridine ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine.
Grignard Reaction: 6-fluoropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.
Chemical Reactions: The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-(6-chloropyridin-3-yl)ethan-1-ol
- (1R)-1-(6-bromopyridin-3-yl)ethan-1-ol
- (1R)-1-(6-iodopyridin-3-yl)ethan-1-ol
Comparison:
- Uniqueness: The presence of the fluorine atom in (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing nature of fluorine.
Eigenschaften
Molekularformel |
C7H8FNO |
|---|---|
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
(1R)-1-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
BAXMCVFPJFOSCM-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=CN=C(C=C1)F)O |
Kanonische SMILES |
CC(C1=CN=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
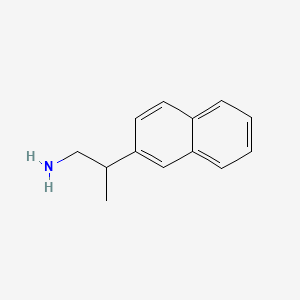
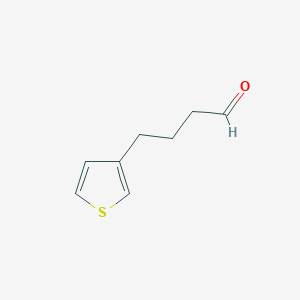
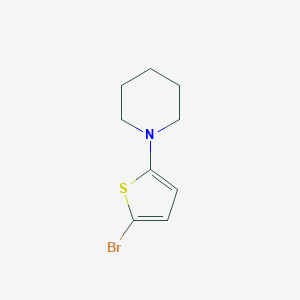

aminehydrochloride](/img/structure/B13596789.png)
